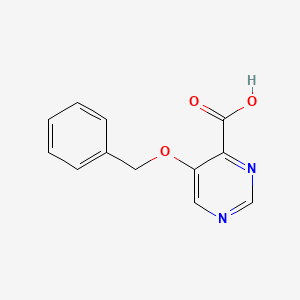
5-(Benzyloxy)pyrimidine-4-carboxylic acid
Vue d'ensemble
Description
5-(Benzyloxy)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C12H10N2O3 . It is a derivative of pyrimidine, a basic aromatic ring present in many important biomolecules .
Physical And Chemical Properties Analysis
5-(Benzyloxy)pyrimidine-4-carboxylic acid has a molecular weight of 230.22 g/mol. It has a predicted boiling point of 437.6°C and a predicted density of 1.329 g/cm3 .Applications De Recherche Scientifique
Chemical Synthesis and Proton NMR Spectra
The chemical synthesis of pyrimidine-5-carboxylic acid derivatives, including those with benzyloxy substituents, has been explored to understand their hydration patterns and regioselective covalent hydration properties. These studies provide insights into the chemical behavior and properties of such compounds under different conditions, contributing to the broader knowledge of pyrimidine derivatives in scientific research (Kress, 1994).
Unnatural Amino Acids Synthesis
The synthesis of new unnatural amino acids utilizing the p-benzyloxybenzyloxy group as a masking group demonstrates the application of 5-(benzyloxy)pyrimidine-4-carboxylic acid derivatives in creating novel amino acids. This work highlights the compound's role in expanding the toolkit for protein engineering and drug development (ElMarrouni & Heras, 2015).
Cocrystal Design
Research into cocrystal design involving pyrimidine derivatives with various carboxylic acids illustrates the utility of 5-(benzyloxy)pyrimidine-4-carboxylic acid in material science. The formation of these cocrystals, characterized by specific hydrogen bonding patterns, showcases the potential of such compounds in designing new materials with tailored properties (Rajam et al., 2018).
Antioxidant and Radioprotective Activities
The synthesis and characterization of pyrimidine derivatives for their antioxidant and radioprotective activities provide an example of the compound's application in biomedical research. Specifically, studies on Drosophila melanogaster demonstrate the potential of these derivatives in mitigating oxidative stress, suggesting their utility in developing radioprotective agents (Mohan et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
5-phenylmethoxypyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)11-10(6-13-8-14-11)17-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAJXKBXLHMIAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



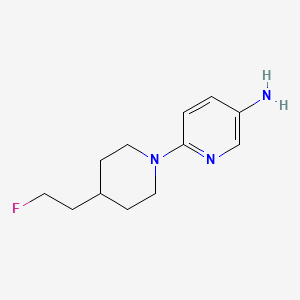
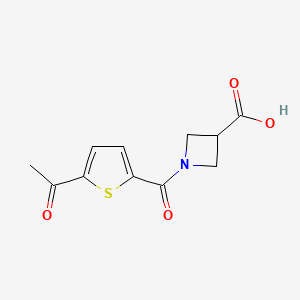
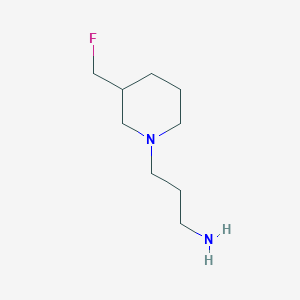
![4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1489321.png)

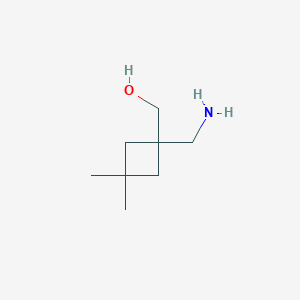

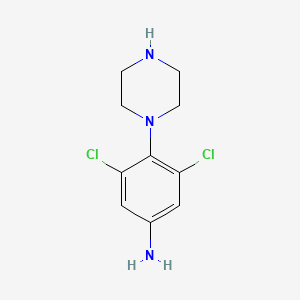
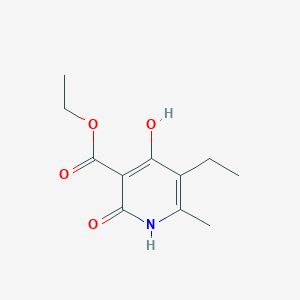
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1489334.png)
![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1489335.png)
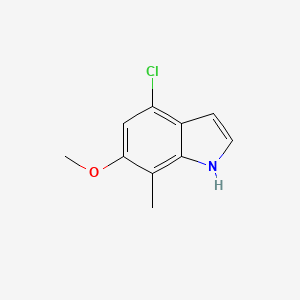
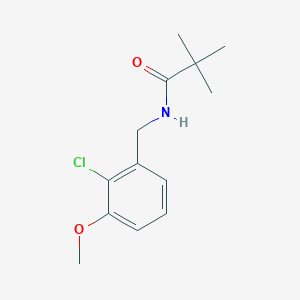
![Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1489339.png)